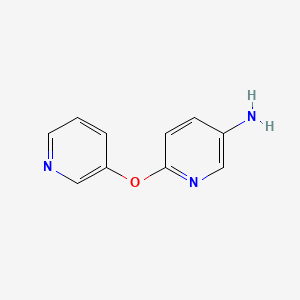

6-(Pyridin-3-yloxy)pyridin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-pyridin-3-yloxypyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h1-7H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWSGSCQMYIFRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=NC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40243979 |

Source

|

| Record name | Pyridine, 5-amino-2,3'-oxydi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99185-50-9 |

Source

|

| Record name | Pyridine, 5-amino-2,3'-oxydi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099185509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 5-amino-2,3'-oxydi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40243979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(pyridin-3-yloxy)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"6-(Pyridin-3-yloxy)pyridin-3-amine" chemical properties

An In-Depth Technical Guide to the Chemical Properties of 6-(Pyridin-3-yloxy)pyridin-3-amine

Introduction

This compound is a heterocyclic compound featuring a diaryl ether linkage between two pyridine rings and a primary amine substituent. This molecular architecture is of significant interest to researchers in medicinal chemistry and drug development. The diaryl ether motif is a core component of numerous biologically active molecules, prized for its conformational flexibility and metabolic stability. The aminopyridine portion, meanwhile, serves as a versatile synthetic handle and a key pharmacophore for interacting with various biological targets.

This technical guide provides a comprehensive analysis of the chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its synthesis, characterization, reactivity, and potential applications. The narrative moves beyond simple data listing to explain the causality behind experimental choices, ensuring a robust and practical understanding of this important chemical entity.

Synthesis and Purification

The synthesis of this compound involves the formation of a diaryl ether C-O bond, a common challenge in organic synthesis. The two most prevalent strategies for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Synthetic Strategy: The Ullmann Condensation

The Ullmann condensation is a classical and robust method for forming diaryl ethers, typically involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base.[1][2] This approach is well-suited for the synthesis of this compound. A logical pathway involves coupling 3-hydroxypyridine with a suitable 6-halopyridin-3-amine derivative.

Rationale for Reagent Selection:

-

Aryl Halide: 6-Chloropyridin-3-amine is an ideal starting material. The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution by the ring nitrogen.

-

Nucleophile: 3-Hydroxypyridine provides the second pyridine ring and the oxygen for the ether linkage.

-

Catalyst: Copper(I) salts, such as CuI or CuBr, are the traditional catalysts for the Ullmann reaction.[3] Modern protocols may employ soluble copper complexes with ligands to improve efficiency and lower reaction temperatures.[4]

-

Base: A strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the 3-hydroxypyridine, forming the more nucleophilic phenoxide species.

-

Solvent: High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically used to ensure the reactants remain in solution and to facilitate the high temperatures often required for this reaction.[2]

Caption: Synthetic workflow for this compound via Ullmann condensation.

Detailed Experimental Protocol: Synthesis

-

Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-chloropyridin-3-amine (1.0 eq.), 3-hydroxypyridine (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a reactant concentration of approximately 0.5 M.

-

Inert Atmosphere: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to remove oxygen, which can interfere with the catalytic cycle.

-

Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) or ammonium chloride to chelate and remove the copper catalyst.

-

Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for handling, formulation, and experimental design. While extensive experimental data for this specific molecule is not widely published, key properties can be calculated or inferred from related structures.

| Property | Value / Description | Source |

| Molecular Formula | C₁₀H₉N₃O | [5][6] |

| Molecular Weight | 187.20 g/mol | [6] |

| Monoisotopic Mass | 187.07455 Da | [5] |

| Appearance | Expected to be an off-white to brown solid at room temperature. | Inferred |

| Melting Point | Not reported in public literature. | |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like methanol, ethanol, DMSO, and DMF. | [7] |

| Predicted XlogP | 1.0 | [5] |

Protocol: Determination of Solubility

This protocol provides a standardized method to quantify the solubility of the compound in various solvents, a critical parameter for process chemistry and formulation.[7]

-

Preparation: Prepare saturated solutions by adding an excess of this compound to a known volume (e.g., 1.0 mL) of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the vials to pellet the excess, undissolved solid.

-

Quantification: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted sample using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mol/L) based on the dilution factor.

Spectroscopic and Structural Elucidation

Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data, based on the molecule's structure and analysis of similar compounds, are detailed below.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

| ¹H NMR (Expected Data, 400 MHz, DMSO-d₆) | |

| Chemical Shift (δ) ppm | Assignment |

| ~8.2-8.4 | Protons on the pyridine ring adjacent to the ether oxygen and ring nitrogen. |

| ~7.2-7.8 | Remaining aromatic protons on both pyridine rings. |

| ~5.5-6.0 | Broad singlet, 2H, corresponding to the -NH₂ protons. |

| ¹³C NMR (Expected Data, 100 MHz, DMSO-d₆) | |

| Chemical Shift (δ) ppm | Assignment |

| ~160-165 | C-O (aromatic ether carbon). |

| ~140-155 | Aromatic carbons adjacent to nitrogen or bearing the amine group. |

| ~110-135 | Remaining aromatic carbons. |

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets.

-

Analysis: Integrate the proton signals and assign the chemical shifts based on multiplicity, coupling constants, and comparison with predicted values or related structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| IR Spectroscopy (Expected Data) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | Two sharp bands, N-H stretch (asymmetric and symmetric) of the primary amine.[10] |

| 3100-3000 | Medium, C-H stretch (aromatic). |

| ~1620 | Strong, N-H bend (scissoring) of the primary amine.[9] |

| 1580, 1470 | Strong, C=C and C=N ring stretching vibrations. |

| ~1240 | Strong, C-O-C stretch (asymmetric) of the aryl ether. |

Protocol for IR Analysis:

-

Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of sample with dry KBr and pressing into a disk) or as a thin film on a salt plate. For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient alternative.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Assign the characteristic absorption bands to the corresponding functional groups. The presence of two distinct N-H stretching bands is a definitive indicator of the primary amine.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Mass Spectrometry (Expected Data) | |

| Ionization Mode | Expected m/z |

| Electrospray (ESI+) | 188.08 [M+H]⁺ |

| Electrospray (ESI+) | 210.06 [M+Na]⁺ |

Protocol for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or LC-MS. Acquire the spectrum in positive ion mode using ESI.

-

Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Reactivity Profile and Potential Applications

The chemical reactivity of this compound is dictated by its primary aromatic amine and the two pyridine rings. This functionality makes it a valuable building block in medicinal chemistry.

Reactivity

-

Amine Group: The primary amine is nucleophilic and can readily undergo acylation to form amides, alkylation, and reductive amination. It can also be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.

-

Pyridine Rings: The pyridine rings can undergo electrophilic aromatic substitution, although they are generally less reactive than benzene. The positions of substitution are directed by the existing ether and amine groups. The ring nitrogen atoms are basic and can be protonated or alkylated.

Applications in Drug Discovery

The this compound scaffold is a key structural component in several areas of drug discovery research.

-

Kinase Inhibitors: This moiety is a fragment of Nilotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[12] The aminophenyl group serves as a crucial hydrogen bond donor/acceptor for binding within the kinase active site.

-

Neurological Disorders: Pyridyl ether derivatives have been investigated as ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[13] Modulators of these receptors are being explored as potential therapeutics for cognitive disorders such as Alzheimer's disease and schizophrenia.[14]

-

General Bioactivity: The aminopyridine motif is a common feature in compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[15][16][17]

Caption: General workflow for evaluating the biological activity of a novel compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Toxicity: Aromatic amines as a class can be toxic and may cause skin irritation or sensitization. Similar compounds are classified as acute oral toxicity category 4 and can cause serious eye damage.[18] Assume the compound is hazardous until proven otherwise.

References

-

Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 17, 2026, from [Link]

-

Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 17, 2026, from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 17, 2026, from [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved January 17, 2026, from [Link]

-

ACS Publications. (n.d.). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). The Ullmann Ether Condensation. Retrieved January 17, 2026, from [Link]

-

SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved January 17, 2026, from [Link]

-

ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. Retrieved January 17, 2026, from [Link]

-

MOLBASE. (n.d.). 6-(6-methylpyridine-3-yloxy)-pyridine-3-amine. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved January 17, 2026, from [Link]

-

TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Chemistry and biological activities of 6-pyridin-3-yl-1 H pyrazolo [3,4-b] pyridin-3-amines (I). Retrieved January 17, 2026, from [Link]

-

BIOFOUNT. (n.d.). This compound hydrochloride. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Reactions, Anti-Alzheimer and Anti COX-2 Activities of 6-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines. Retrieved January 17, 2026, from [Link]

-

UCLA Chemistry. (n.d.). IR: amines. Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. Retrieved January 17, 2026, from [Link]

-

Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved January 17, 2026, from [Link]

-

PubMed. (2025, November 13). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

Polish Journal of Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). 6-(oxolan-3-yloxy)pyridin-3-amine. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). 3-Aminopyridine. Retrieved January 17, 2026, from [Link]

-

PharmaCompass. (n.d.). 6-chloro-3-amino pyridine. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved January 17, 2026, from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][19][20]thiazine derivatives. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved January 17, 2026, from [Link]

Sources

- 1. synarchive.com [synarchive.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 4. pubs.acs.org [pubs.acs.org]

- 5. PubChemLite - this compound (C10H9N3O) [pubchemlite.lcsb.uni.lu]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 13. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 18. 6-(p-Tolyloxy)pyridin-3-amine 752969-65-6 [sigmaaldrich.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. jk-sci.com [jk-sci.com]

"6-(Pyridin-3-yloxy)pyridin-3-amine" mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 6-(Pyridin-3-yloxy)pyridin-3-amine (GNE-7915)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of the mechanism of action for this compound, a compound widely known in the scientific community as GNE-7915. GNE-7915 has emerged as a critical chemical probe for interrogating the function of Leucine-rich repeat kinase 2 (LRRK2), a protein kinase genetically linked to Parkinson's disease. This document delineates the molecular interactions, cellular consequences, and methodological approaches to studying this potent, selective, and brain-penetrant LRRK2 inhibitor. We will explore its binding kinetics, the structural basis for its activity, its impact on downstream signaling, and the key experimental protocols required to validate its mechanism in both in vitro and in vivo settings.

Introduction: LRRK2 as a Therapeutic Target in Parkinson's Disease

Mutations in the gene encoding Leucine-rich repeat kinase 2 (LRRK2) are the most frequent cause of both familial and sporadic Parkinson's disease (PD).[1] The most common pathogenic mutation, G2019S, leads to a gain-of-function in the kinase domain, resulting in elevated kinase activity. This hyperactivity is believed to contribute to the neurodegeneration observed in PD by disrupting critical cellular pathways, including autophagy, lysosomal function, and mitochondrial homeostasis.[2][3] The development of potent and selective LRRK2 inhibitors is therefore a primary strategy for developing disease-modifying therapies for PD. GNE-7915 stands out as a pivotal tool compound that has enabled significant progress in understanding LRRK2 biology and validating it as a drug target.[4]

Molecular Profile of GNE-7915

GNE-7915, or this compound, is a small molecule inhibitor designed for potency, selectivity, and central nervous system (CNS) exposure. Its favorable physicochemical properties allow it to cross the blood-brain barrier, making it an invaluable tool for studying the effects of LRRK2 inhibition directly in the brain.[5][6]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | GNE-7915 |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| Primary Target | Leucine-rich repeat kinase 2 (LRRK2) |

| Biological Description | Potent, selective, and brain-penetrant LRRK2 inhibitor |

Core Mechanism of Action: Potent and Selective LRRK2 Inhibition

The primary mechanism of action of GNE-7915 is the direct inhibition of the kinase activity of LRRK2. This inhibition is characterized by high potency and remarkable selectivity.

Binding Kinetics and Potency

GNE-7915 is a highly potent inhibitor of LRRK2 kinase activity. In cell-free assays, it demonstrates low nanomolar efficacy, establishing it as one of the benchmark inhibitors for this target.[5][6]

| Parameter | Value | Source |

| IC₅₀ | 9 nM | [5][7] |

| Kᵢ | 1 nM | [5] |

Structural Basis of Inhibition: A Type I Kinase Inhibitor

Recent advances in cryo-electron microscopy (cryo-EM) have elucidated the structural basis for the interaction between GNE-7915 and LRRK2.[8] GNE-7915 functions as a Type I kinase inhibitor , meaning it binds to the ATP-binding pocket of LRRK2 when the kinase is in its active conformation.[8] This mode of inhibition directly competes with ATP, preventing the phosphorylation of LRRK2 substrates.

Kinase Selectivity Profile

A critical attribute of a chemical probe is its selectivity. GNE-7915 exhibits an excellent selectivity profile. When screened against a large panel of 187 kinases at a concentration of 0.1 µM (over 100-fold its LRRK2 Kᵢ), only Tousled-like kinase (TTK) showed greater than 50% inhibition.[7] A broader screen of 392 kinases detected significant binding (>65% probe displacement) for only LRRK2, TTK, and Anaplastic Lymphoma Kinase (ALK).[7] This high degree of selectivity ensures that observed biological effects are, with high confidence, attributable to the inhibition of LRRK2.

Minor off-target activity has been noted, with GNE-7915 acting as a moderately potent antagonist of the serotonin receptor 5-HT₂B in vitro.[5][7] This should be considered when interpreting data from complex biological systems.

Downstream Cellular Consequences of LRRK2 Inhibition

The inhibition of LRRK2's kinase activity by GNE-7915 initiates a cascade of downstream cellular events, the most prominent of which is the modulation of LRRK2's own phosphorylation state.

Dephosphorylation of LRRK2 at Serine 935

A key pharmacodynamic biomarker for LRRK2 kinase inhibition is the phosphorylation status of serine 935 (pSer935). Paradoxically, the inhibition of LRRK2 kinase activity leads to a rapid and robust dephosphorylation at this site.[9] This event is considered a reliable proxy for target engagement in both cellular and in vivo models. Treatment with GNE-7915 consistently leads to a marked reduction in pSer935 levels.[6]

The proposed signaling pathway is illustrated below. GNE-7915 enters the cell and binds to the active site of the LRRK2 kinase domain, blocking its catalytic function. This inactivation prevents the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates. The loss of kinase activity also renders sites like Ser935 susceptible to cellular phosphatases, leading to their dephosphorylation.

Caption: GNE-7915 inhibits LRRK2, preventing substrate phosphorylation and promoting dephosphorylation of pSer935.

Impact on Cellular Pathways

LRRK2 is implicated in intracellular trafficking and protein degradation pathways. Its inhibition is expected to modulate:

-

Autophagy and Lysosomal Function: LRRK2 function is closely tied to the autophagy pathway, a cellular recycling system.[2]

-

Mitochondrial Function: Dysfunctional LRRK2 activity can impair mitochondrial health, a key factor in PD pathogenesis.[2]

-

Inflammation: LRRK2 is expressed in immune cells and may play a role in inflammatory responses.[2]

Preclinical In Vivo Profile

GNE-7915 exhibits excellent pharmacokinetic properties, making it suitable for in vivo studies. It has good oral exposure and a long half-life in rats.[5] Crucially, its ability to penetrate the brain allows for the direct assessment of LRRK2 inhibition in the CNS.

In studies using BAC transgenic mice expressing the human LRRK2-G2019S mutation, oral or intraperitoneal administration of GNE-7915 resulted in a dose-dependent reduction of pLRRK2 in the brain, confirming target engagement in a relevant disease model.[5]

However, preclinical studies in non-human primates revealed an on-target side effect. Chronic administration of GNE-7915 led to the accumulation of lamellar bodies in type II pneumocytes in the lungs.[2][10] This phenotype is also observed in LRRK2 knockout animals, suggesting it is a direct consequence of LRRK2 inhibition.[2] While lung function remained normal in these studies, this finding is a critical consideration for the clinical development of LRRK2 inhibitors.[10]

Methodologies for Mechanistic Validation

A robust set of assays is essential for validating the mechanism of action of LRRK2 inhibitors like GNE-7915.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC₅₀ of GNE-7915 against LRRK2 kinase.

Principle: A radiometric or fluorescence-based assay measures the transfer of phosphate from ATP to a specific LRRK2 peptide substrate. The reduction in signal in the presence of the inhibitor is used to calculate the IC₅₀.

Protocol:

-

Prepare Reagents: Recombinant LRRK2 enzyme, kinase buffer, ATP (spiked with [γ-³²P]ATP for radiometric assay or used with a phosphospecific antibody for fluorescence assay), and a specific peptide substrate (e.g., LRRKtide).

-

Compound Dilution: Prepare a serial dilution of GNE-7915 in DMSO.

-

Reaction Setup: In a 96-well plate, combine the LRRK2 enzyme, the inhibitor at various concentrations, and the peptide substrate in the kinase buffer.

-

Initiate Reaction: Add ATP to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Stop and Detect: Stop the reaction. For radiometric assays, capture the phosphorylated peptide on a filter plate and measure radioactivity. For fluorescence assays (e.g., TR-FRET), add detection reagents (e.g., europium-labeled anti-tag antibody and APC-labeled anti-phosphopeptide antibody) and read the FRET signal.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Cell-Based Target Engagement Assay: Western Blot for pSer935

Objective: To confirm that GNE-7915 inhibits LRRK2 activity in a cellular context by measuring the dephosphorylation of Ser935.

Principle: Cells expressing LRRK2 are treated with GNE-7915. Cell lysates are then analyzed by Western blot using antibodies specific for pSer935-LRRK2 and total LRRK2. A reduction in the pSer935 signal relative to the total LRRK2 signal indicates target engagement.

Protocol:

-

Cell Culture: Plate cells expressing endogenous or overexpressed LRRK2 (e.g., SH-SY5Y cells, or mouse embryonic fibroblasts).

-

Compound Treatment: Treat cells with a dose range of GNE-7915 or DMSO (vehicle control) for a specified time (e.g., 90 minutes).

-

Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against pSer935-LRRK2 and total LRRK2. Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the bands for pSer935 and total LRRK2. Normalize the pSer935 signal to the total LRRK2 signal for each sample.

Caption: Workflow for assessing LRRK2 target engagement via Western blot analysis of pSer935.

High-Throughput Cellular Assay: TR-FRET for pSer935

Objective: To quantify LRRK2 inhibition in a high-throughput format.

Principle: This homogeneous immunoassay uses Time-Resolved Förster Resonance Energy Transfer (TR-FRET) to detect pSer935-LRRK2 directly in cell lysates.[9] An antibody pair, one recognizing total LRRK2 (labeled with a donor fluorophore like europium) and another specific for pSer935 (labeled with an acceptor fluorophore like APC), is used. When both antibodies bind to the same LRRK2 molecule, FRET occurs, generating a signal that is proportional to the level of pSer935.

Protocol:

-

Cell Plating and Treatment: Plate cells in 384-well plates and treat with a dilution series of GNE-7915.

-

Lysis: Lyse cells directly in the wells.

-

Antibody Addition: Add the TR-FRET antibody pair (e.g., anti-LRRK2-Eu and anti-pSer935-APC) to the lysate.

-

Incubation: Incubate for a specified time (e.g., 2 hours) at room temperature to allow for antibody binding.

-

Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio and plot against inhibitor concentration to determine the IC₅₀.

Conclusion

This compound (GNE-7915) is a cornerstone chemical probe in the study of LRRK2 biology. Its high potency, selectivity, and ability to penetrate the central nervous system have been instrumental in validating LRRK2 as a therapeutic target for Parkinson's disease. The compound's mechanism as a Type I kinase inhibitor is well-characterized, and its effect on the pSer935 biomarker provides a robust readout for target engagement. While on-target adverse effects in preclinical models highlight challenges for therapeutic development, GNE-7915 remains an indispensable tool for researchers working to unravel the complexities of LRRK2 function and its role in neurodegeneration.

References

-

Giaime, E., et al. (2019). Novel Cell-Based Assay for Identification of LRRK2 Inhibitors Using Its Aberrant Regulation of a Pluripotency Gene. SLAS Discovery, 25(1), 104-112. [Online] Available at: [Link]

-

Hermanson, S. B., et al. (2012). Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation. PLoS One, 7(8), e43580. [Online] Available at: [Link]

-

Myasnikov, A., et al. (2021). Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM. Communications Biology, 4(1), 1-12. [Online] Available at: [Link]

-

Taymans, J. M., & Greggio, E. (2016). LRRK2 inhibitors and their potential in the treatment of Parkinson's disease. Clinical Pharmacology & Therapeutics, 99(5), 526-535. [Online] Available at: [Link]

-

Alzforum. (2020). Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild. [Online] Available at: [Link]

-

Atashrazm, F., et al. (2020). The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson's Disease. Frontiers in Neuroscience, 14, 868. [Online] Available at: [Link]

-

The Michael J. Fox Foundation for Parkinson's Research. Establishing an LRRK2 Signaling Pathway and Assays for Patient Derived Samples. [Online] Available at: [Link]

Sources

- 1. Novel Cell-Based Assay for Identification of LRRK2 Inhibitors Using Its Aberrant Regulation of a Pluripotency Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Establishing an LRRK2 Signaling Pathway and Assays for Patient Derived Samples | Parkinson's Disease [michaeljfox.org]

- 4. GNE-7915 - LKT Labs [lktlabs.com]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]

- 10. Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild. | ALZFORUM [alzforum.org]

The Emerging Biological Significance of 6-(Pyridin-3-yloxy)pyridin-3-amine: A Technical Primer for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone of pharmacophore design, integral to a multitude of FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions have rendered it a "privileged" scaffold. This guide delves into the burgeoning biological interest surrounding a specific derivative, 6-(Pyridin-3-yloxy)pyridin-3-amine . While direct, extensive biological data for this precise molecule remains nascent in publicly accessible literature, a comprehensive analysis of its structural motifs, coupled with structure-activity relationship (SAR) studies of analogous compounds, allows for a well-informed projection of its potential therapeutic applications and mechanisms of action. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a synthesized overview of the core biological hypotheses, experimental avenues for investigation, and the underlying scientific rationale.

Core Structural Analysis and Inferred Biological Activity

The structure of this compound, featuring a dipyridyl ether linkage, immediately suggests its potential as a kinase inhibitor. The pyridin-3-amine moiety is a well-established hinge-binding motif in numerous kinase inhibitors, capable of forming critical hydrogen bonds within the ATP-binding pocket of various kinases. Furthermore, the pyridin-3-yloxy group can occupy the hydrophobic region of the kinase cleft, contributing to binding affinity and selectivity.

Numerous studies on structurally related pyridyl and pyrimidinyl amine derivatives have demonstrated potent inhibitory activity against a range of kinases implicated in oncology and inflammatory diseases.[3][4][5] For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[4] Moreover, the broader class of aminopyridine derivatives has been explored as inhibitors of GSK-3β and CK-1δ for Alzheimer's disease and as pan-PI3 kinase inhibitors for cancer therapy.[5][6]

Based on this body of evidence, it is highly probable that this compound will exhibit inhibitory activity against one or more protein kinases. Its specific kinase profile will be dictated by the precise geometry and electronic distribution of the molecule, which influences its fit and interactions within the ATP-binding site.

Postulated Therapeutic Applications

Given its inferred kinase inhibitory potential, this compound and its derivatives represent promising leads for several therapeutic areas:

-

Oncology: Dysregulation of kinase activity is a hallmark of cancer. Depending on its selectivity profile, this compound could be investigated for its efficacy in various malignancies. Kinases such as CDKs, PI3Ks, and receptor tyrosine kinases are all plausible targets.[4][6] The antiproliferative activity of various pyridine derivatives has been well-documented against a range of cancer cell lines.[1][2][7]

-

Inflammatory and Autoimmune Diseases: Kinases play a crucial role in signaling pathways that mediate inflammation. Inhibitors of kinases such as JAKs and SYK have shown clinical success in treating diseases like rheumatoid arthritis and psoriasis. The anti-inflammatory potential of pyrimidine derivatives, which share structural similarities, has been a subject of extensive research.[8]

-

Neurodegenerative Diseases: Kinases like GSK-3β are implicated in the pathology of Alzheimer's disease. The development of dual GSK-3β/CK-1δ inhibitors from 6-amino pyridine derivatives highlights the potential for this scaffold in neurodegenerative disorders.[5]

A Roadmap for Biological Evaluation: Key Experimental Workflows

To empirically validate the hypothesized biological activity of this compound, a systematic and multi-tiered experimental approach is warranted.

Initial Target Validation: Kinase Inhibition Profiling

The primary and most critical step is to ascertain the kinase inhibitory profile of the compound. A broad-panel kinase screen is the most efficient initial approach.

Experimental Protocol: Broad-Panel Kinase Inhibition Assay

-

Compound Preparation: Solubilize this compound in a suitable solvent, typically DMSO, to create a high-concentration stock solution.

-

Assay Execution: Submit the compound to a commercial or in-house kinase profiling service (e.g., Eurofins DiscoverX, Promega). These services typically offer panels of hundreds of kinases. The compound is usually tested at a single high concentration (e.g., 10 µM) in the initial screen.

-

Detection Method: The specific assay format can vary (e.g., radiometric, fluorescence-based, luminescence-based), but all aim to measure the enzymatic activity of each kinase in the presence of the test compound.

-

Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. A "hit" is typically defined as a kinase exhibiting a certain threshold of inhibition (e.g., >50% or >75%).

Causality Behind Experimental Choices: A broad-panel screen provides an unbiased and comprehensive overview of the compound's kinase selectivity. This is crucial for identifying both on-target and potential off-target activities early in the drug discovery process, which can inform future optimization and potential toxicity concerns.

Workflow for Initial Kinase Profiling

Caption: Workflow for initial kinase inhibition profiling of this compound.

Determination of Potency: IC50 Determination

For the "hit" kinases identified in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of the compound's potency.

Experimental Protocol: IC50 Determination Assay

-

Serial Dilution: Prepare a series of dilutions of the compound from the high-concentration stock. A 10-point, 3-fold serial dilution is common.

-

Assay Setup: For each "hit" kinase, set up the enzymatic assay with the range of compound concentrations. Include appropriate positive and negative controls.

-

Data Collection: Measure the kinase activity at each compound concentration.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Trustworthiness of the Protocol: This self-validating system, with its inclusion of controls and generation of a dose-response curve, ensures the reliability and reproducibility of the potency measurement.

Cellular Activity Assessment: Antiproliferative and Signaling Pathway Analysis

Demonstrating that the compound is active in a cellular context is a critical next step.

Experimental Protocol: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Culture: Plate cancer cell lines known to be dependent on the "hit" kinases in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).

Experimental Protocol: Western Blotting for Phospho-Protein Analysis

-

Cell Treatment: Treat cells with the compound at concentrations around its GI50 for a shorter duration (e.g., 1-4 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase's downstream substrate and the total protein as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

Expertise & Experience: The choice of cell lines is critical. Selecting lines where the target kinase is a known driver of proliferation provides a strong rationale for observing a cellular effect. Western blotting provides direct evidence that the compound is engaging its target in the cell and inhibiting its downstream signaling.

Signaling Pathway Inhibition Workflow

Caption: Workflow for assessing target engagement in a cellular context via Western Blot.

Structure-Activity Relationship (SAR) Insights and Future Directions

The SAR of related pyridine derivatives provides a roadmap for optimizing the biological activity of this compound.

| Structural Moiety | Observed Effect in Analogs | Hypothesis for this compound | Supporting Evidence |

| Aminopyridine | Essential for hinge binding in kinases. | The 3-amino group is likely crucial for kinase inhibitory activity. | Numerous kinase inhibitors utilize this motif.[3][4][5] |

| Ether Linkage | Provides conformational flexibility and can influence solubility and metabolic stability. | The ether linkage may allow for optimal positioning of the two pyridine rings within the binding pocket. | The antiproliferative activity of diaryl ethers has been documented.[9] |

| Pyridin-3-yloxy | Can be modified to enhance potency and selectivity by exploring interactions in the hydrophobic pocket. | Substitution on this ring could be a key strategy for optimization. | SAR studies on related scaffolds show significant effects of substitution on the non-hinge binding aryl group.[10][11] |

Future research should focus on the synthesis and biological evaluation of analogs of this compound with systematic modifications to the pyridin-3-yloxy ring. Introducing small alkyl or halogen substituents could probe the steric and electronic requirements of the hydrophobic pocket of target kinases.

Conclusion

While direct biological data on this compound is currently limited, a thorough analysis of its chemical structure and the extensive literature on related compounds strongly suggests its potential as a biologically active molecule, most notably as a kinase inhibitor. The pyridine-based scaffold is a well-trodden path to successful therapeutics, and this particular derivative presents a compelling starting point for drug discovery campaigns in oncology, inflammation, and neurodegenerative diseases. The experimental workflows outlined in this guide provide a clear and logical path forward for elucidating its biological activity and therapeutic potential.

References

-

D. M. Cushing, D. T. G. R. E. A. D. I. N. G. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 2000 . [Link]

-

L. I. U. Design, Synthesis, and Structure-Activity Relationship of New Pyrimidinamine Derivatives Containing an Aryloxy Pyridine Moiety. Journal of Agricultural and Food Chemistry, 2017 . [Link]

-

C. O. R. B. E. A. U. Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 2019 . [Link]

- A. A. A. Aminopyridine derivatives.

- F. I. N. C. H. 3-substituted-6-aryl pyridines.

- A. N. D. R. E. A. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

M. A. R. T. Í. N. E. Z. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 2024 . [Link]

-

M. A. R. T. Í. N. E. Z. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed, 2024 . [Link]

-

K. O. V. Á. C. S. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 2023 . [Link]

-

S. A. V. I. T. H. R. I. Structure activity relationship. ResearchGate, 2019 . [Link]

- A. L. L. E. N. N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides.

-

S. H. E. T. T. Y. In silico studies, synthesis and anticancer activity of novel diphenyl ether-based pyridine derivatives. Medicinal Chemistry Research, 2018 . [Link]

-

B. E. R. K. O. W. I. T. Z. Novel Pyridine Compositions and their use in methods for preventing or treating diseases, disorders and conditions. PubChem, 2024 . [Link]

-

A. B. D. E. L. -. A. Z. I. Z. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents. Archiv der Pharmazie, 2007 . [Link]

-

A. H. M. A. D. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 2022 . [Link]

-

L. I. U. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 2022 . [Link]

-

A. B. D. E. L. -. W. A. H. A. B. In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Medicinal Chemistry, 2023 . [Link]

-

S. H. A. R. M. A. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate, 2020 . [Link]

-

S. H. A. F. I. Q. U. E. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 2023 . [Link]

-

J. A. S. E. E. L. A. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 2025 . [Link]

-

K. I. M. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 2016 . [Link]

-

G. R. E. E. N. E. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 2021 . [Link]

-

G. U. O. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Molecules, 2023 . [Link]

-

S. H. E. S. T. A. K. O. V. A. Synthesis, biological evaluation, and in silico studies of pyridoxal-amiridine hybrids as multitargeting anti-Alzheimer's disease agents. European Journal of Medicinal Chemistry, 2025 . [Link]

-

S. H. A. R. M. A. Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate, 2021 . [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and Structure-Activity Relationship of New Pyrimidinamine Derivatives Containing an Aryloxy Pyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In silico studies, synthesis and anticancer activity of novel diphenyl ether-based pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unmasking the Kinome: A Technical Guide to Identifying Potential Kinase Targets for 6-(Pyridin-3-yloxy)pyridin-3-amine

Foreword: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of therapeutic targets, particularly in oncology and inflammatory diseases.[1][2] The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous pathological states.[1][3] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is therefore a cornerstone of modern drug discovery.[4] This guide focuses on the compound 6-(Pyridin-3-yloxy)pyridin-3-amine , a molecule whose core structure is reminiscent of scaffolds known to interact with the ATP-binding site of various kinases. While direct biological data for this specific compound is not extensively documented, its structural motifs suggest a high probability of kinase-modulating activity.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic and multi-faceted approach to identifying and validating the potential kinase targets of "this compound." We will move beyond a mere listing of techniques, delving into the causality behind experimental choices and emphasizing the creation of self-validating systems to ensure scientific rigor.

Part 1: Foundational Strategy - A Tiered Approach to Kinase Target Identification

A robust target identification strategy for a novel compound like this compound should be approached as a tiered campaign, moving from broad, high-throughput screening to more focused, hypothesis-driven validation. This mitigates the risk of pursuing false positives and ensures a cost-effective and scientifically sound investigation.

Our proposed workflow integrates computational, biochemical, and cell-based methodologies to build a comprehensive profile of the compound's kinase interaction landscape.

Part 2: Methodologies for Target Discovery and Validation

Tier 1: Casting a Wide Net - In Silico and In Vitro Screening

The initial phase is designed to rapidly identify a set of potential kinase targets from the entire human kinome. This is achieved by combining computational predictions with large-scale experimental screening.

Before committing to expensive and time-consuming wet lab experiments, computational methods can provide valuable initial insights into the likely kinase targets of this compound.[5] These approaches leverage the known structures of kinases and the chemical features of the compound.

-

Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a kinase's ATP-binding site.[6][7] By screening a library of kinase structures, we can identify those with the most favorable predicted binding energies.

-

Pharmacophore Modeling & QSAR: If a series of related molecules with known kinase activity exists, Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the activity of our novel compound.[6][7]

-

Machine Learning Approaches: Platforms like KinasePred utilize machine learning algorithms trained on large datasets of compound-kinase interactions to predict the likelihood of a small molecule inhibiting specific kinase families or individual kinases.[5]

Rationale: In silico methods are cost-effective and rapid, allowing for the prioritization of kinases for experimental testing. They can help in designing more focused screening panels and provide initial hypotheses about the compound's mechanism of action.

The cornerstone of initial experimental screening is to test the compound against a large, representative panel of purified kinases. This provides a broad overview of its selectivity profile across the kinome.

Recommended Protocol: Large-Scale Kinase Panel Screen (e.g., KINOMEscan™ or similar)

-

Compound Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Assay Concentration: The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.

-

Binding Assay Principle: Many large-scale platforms, such as KINOMEscan™, employ a competition binding assay.[8] The kinase is immobilized and incubated with the test compound and a known, tagged ligand that binds to the active site. The amount of tagged ligand that binds is inversely proportional to the test compound's affinity for the kinase.

-

Data Analysis: Results are typically reported as percent inhibition relative to a control. A significant inhibition (e.g., >80-90%) at a given concentration flags a potential "hit."

| Parameter | Description | Rationale |

| Kinase Panel Size | >400 kinases, covering all major families. | Provides a comprehensive view of selectivity and potential off-target effects. |

| Compound Concentration | 1 µM and 10 µM | A lower concentration identifies high-potency interactions, while a higher concentration reveals weaker but potentially relevant targets. |

| Assay Format | Competition Binding Assay | Highly amenable to high-throughput screening and can accommodate various inhibitor types (ATP-competitive, allosteric).[8] |

Tier 2: From Hits to Leads - Confirmation and Potency

Once a list of initial hits is generated, the next crucial step is to confirm these interactions and accurately determine the compound's potency.

For each confirmed hit from the initial screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Recommended Protocol: In Vitro Kinase Assay (Radiometric or TR-FRET)

-

Reagents: Purified active kinase, a suitable substrate (peptide or protein), ATP, and the test compound.

-

Compound Dilution Series: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

-

Kinase Reaction: The kinase, substrate, and varying concentrations of the inhibitor are incubated in the presence of ATP. For radiometric assays, [γ-³³P]ATP is used.[9]

-

Detection:

-

Radiometric Assay: The reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate. Unreacted [γ-³³P]ATP is washed away, and the radioactivity on the filter is measured using a scintillation counter.[9] This is often considered the "gold standard" for its direct measurement of enzyme activity.[9]

-

TR-FRET Assay: This homogenous assay uses antibodies to detect the phosphorylated substrate.[10] An antibody labeled with a donor fluorophore and another with an acceptor fluorophore bind to the product, bringing them into proximity and allowing for Förster resonance energy transfer (FRET). The FRET signal is proportional to kinase activity.

-

-

Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

| Kinase Target | Biochemical IC50 (nM) |

| Kinase A | [Example Data] |

| Kinase B | [Example Data] |

| Kinase C | [Example Data] |

A potent biochemical inhibitor may not be effective in a cellular context due to poor permeability or rapid efflux. Cellular target engagement assays are critical to confirm that the compound can bind to its intended kinase target within a live cell.

Recommended Protocol: NanoBRET™ Target Engagement Assay

-

Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

-

Assay Principle: This assay measures the binding of a fluorescently labeled tracer that competes with the test compound for the kinase's active site.[1] When the tracer is bound to the NanoLuc®-kinase fusion, Bioluminescence Resonance Energy Transfer (BRET) occurs.

-

Procedure:

-

Incubate the engineered cells with the NanoBRET® tracer and a serial dilution of this compound.

-

Addition of the test compound will displace the tracer, leading to a decrease in the BRET signal.[11]

-

-

Data Analysis: The reduction in BRET signal is used to generate a dose-response curve and calculate the cellular IC50, reflecting the compound's potency in a physiological environment.

Tier 3: Unveiling Biological Function

Confirming target binding and inhibition is not sufficient. The final tier of investigation aims to understand the functional consequences of inhibiting the target kinase in a relevant cellular context.

The choice of functional assay is entirely dependent on the known biology of the identified kinase target. The goal is to measure a physiological outcome that is regulated by the kinase.

-

Phosphorylation Status of Downstream Substrates: This is one of the most direct ways to measure the inhibition of a specific kinase pathway in cells.[11][12]

-

Protocol (Western Blotting/ELISA):

-

Select a cell line where the target kinase is known to be active.

-

Treat the cells with a dose-response of this compound for an appropriate duration.

-

Lyse the cells and quantify the phosphorylation of a known downstream substrate using a phospho-specific antibody via Western Blot, ELISA, or Meso Scale Discovery (MSD) assays.[13]

-

Always probe for the total protein level of the substrate as a loading control.[10] A decrease in the ratio of phosphorylated to total substrate indicates target inhibition.

-

-

-

Cell Proliferation/Viability Assays: If the target kinase is implicated in cancer cell survival, its inhibition should lead to reduced proliferation or cell death.

-

Protocol (Ba/F3 System): The Ba/F3 cell line is dependent on the cytokine IL-3 for survival.[11] If these cells are engineered to express an oncogenic, constitutively active kinase, they become IL-3 independent.[12]

-

Culture the engineered Ba/F3 cells in the absence of IL-3.

-

Treat the cells with a serial dilution of the test compound.

-

After 48-72 hours, measure cell viability (e.g., using CellTiter-Glo®).

-

A decrease in viability demonstrates that the compound is inhibiting the kinase that is driving cell survival.[11]

-

-

Based on the validated kinase targets, we can hypothesize which signaling pathways will be modulated by this compound. For example, if a key kinase in the MAPK pathway (e.g., MEK or ERK) is identified, we would expect to see changes in the phosphorylation of downstream effectors and altered expression of target genes.

Conclusion: Building a Coherent Narrative

The identification of kinase targets for a novel compound like this compound is a journey from broad speculation to precise validation. By systematically employing in silico predictions, high-throughput biochemical screening, cellular target engagement, and functional assays, researchers can build a compelling and robust data package. This tiered, self-validating approach not only identifies the most promising kinase targets but also provides a deep understanding of the compound's mechanism of action, selectivity, and therapeutic potential. The methodologies outlined in this guide provide a rigorous framework for unmasking the kinome and advancing promising molecules toward clinical development.

References

-

Spotlight: Cell-based kinase assay formats. (2022-05-11). Reaction Biology. Retrieved from [Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Retrieved from [Link]

-

Cell-based Kinase Assays. Profacgen. Retrieved from [Link]

-

Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Retrieved from [Link]

-

Techniques in kinase profiling. Medicines Discovery Catapult. Retrieved from [Link]

-

Cell Based Kinase Assays. (2022-02-28). Luceome Biotechnologies. Retrieved from [Link]

-

Current technologies to identify protein kinase substrates in high throughput. PMC. Retrieved from [Link]

-

This compound. PubChem. Retrieved from [Link]

-

In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Retrieved from [Link]

-

In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. Retrieved from [Link]

-

Multi-Target In Silico Prediction of Inhibitors for Mitogen-Activated Protein Kinase-Interacting Kinases. (2021-11-10). PubMed. Retrieved from [Link]

-

Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. Retrieved from [Link]

-

Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. PNAS. Retrieved from [Link]

-

Kinase Screening Assay Services. Reaction Biology. Retrieved from [Link]

-

Protein kinase profiling assays: a technology review. PubMed. Retrieved from [Link]

-

In silico prediction analysis of kinase/substrate interactions... ResearchGate. Retrieved from [Link]

-

Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023-08-04). Scilit. Retrieved from [Link]

-

Kinase Screening and Profiling Services. BPS Bioscience. Retrieved from [Link]

-

How Does a Biochemical Kinase Assay Work?. (2018-12-10). BellBrook Labs. Retrieved from [Link]

Sources

- 1. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]

- 2. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. mdpi.com [mdpi.com]

- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. caymanchem.com [caymanchem.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 13. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to 6-(Pyridin-3-yloxy)pyridin-3-amine: Synthesis, Structural Analogs, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural analogs, derivatives, and therapeutic applications of 6-(Pyridin-3-yloxy)pyridin-3-amine. This dipyridyl ether scaffold has emerged as a significant pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors for various disease indications. This document delves into the key synthetic strategies, explores the structure-activity relationships (SAR) that govern its biological activity, and discusses its potential in drug discovery. Detailed experimental protocols and visual workflows are provided to aid researchers and drug development professionals in this field.

Introduction: The Significance of the Dipyridyl Ether Scaffold

The pyridine ring is a ubiquitous motif in pharmaceutical sciences, recognized for its diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties[1]. When two pyridine rings are linked via an ether bridge, the resulting dipyridyl ether scaffold offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as tunable electronic properties. This compound, in particular, has garnered attention as a versatile starting point for the synthesis of potent and selective kinase inhibitors[2][3]. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The ability to selectively inhibit specific kinases is a cornerstone of targeted therapy. This guide will explore the chemical space around this core structure and its implications for therapeutic intervention.

Synthesis of the Core Scaffold and its Analogs

The construction of the this compound core and its derivatives primarily relies on two powerful cross-coupling methodologies: the Ullmann condensation and the Buchwald-Hartwig amination. The choice of method often depends on the desired substitution pattern and the reactivity of the starting materials.

Ullmann Condensation for C-O Bond Formation

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming diaryl ethers[4][5]. In the context of our core scaffold, this typically involves the coupling of a halopyridine with a pyridinol.

Conceptual Workflow for Ullmann Condensation:

Caption: General workflow for the Ullmann condensation to form the dipyridyl ether linkage.

Detailed Experimental Protocol: Synthesis of this compound via Ullmann Condensation

-

To a sealed reaction vessel, add 6-chloropyridin-3-amine (1.0 eq), pyridin-3-ol (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.5 M with respect to the 6-chloropyridin-3-amine.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15 minutes.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound[6][7].

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds[8][9]. This method is particularly useful for introducing the amine functionality or for coupling the core scaffold to other aromatic systems.

Conceptual Workflow for Buchwald-Hartwig Amination:

Caption: General workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Synthesis of a Derivative via Buchwald-Hartwig Amination

This protocol describes the coupling of the this compound core with an aryl bromide.

-

To a dry Schlenk flask, add this compound (1.0 eq), the desired aryl bromide (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), Xantphos (0.04 eq), and cesium carbonate (1.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene or dioxane as the solvent.

-

Heat the reaction mixture to 90-110 °C and stir for 4-12 hours, monitoring for completion by LC-MS.

-

Cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.

-

Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography or preparative HPLC to yield the N-aryl derivative[10].

Structural Analogs and Derivatives

The this compound scaffold allows for systematic modifications at several key positions to explore the structure-activity relationship (SAR).

Key Modification Points:

-

Substitution on the 3-aminopyridine ring: The amine group can be further functionalized, for example, by acylation or alkylation, or it can be used as a handle for coupling to other moieties.

-

Substitution on the 3-oxypyridine ring: The pyridine ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and steric profile of the molecule.

-

Replacement of the pyridine rings: One or both pyridine rings can be replaced with other heterocycles (e.g., pyrimidine, pyrazine, isoxazole) to probe the importance of the nitrogen atoms for biological activity.

-

Modification of the ether linkage: The oxygen atom can be replaced with sulfur (thioether) or nitrogen (amino bridge) to alter the geometry and hydrogen bonding capacity of the linker.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For analogs of this compound, several key trends have been observed in the context of kinase inhibition.

| Modification | Position | General Effect on Kinase Inhibition | Rationale |

| Introduction of a small alkyl group (e.g., methyl) | C6 of the oxypyridine ring | Often increases potency[11] | Can enhance binding through favorable van der Waals interactions in the kinase active site. |

| Addition of a morpholine or piperazine moiety | C6 of the aminopyridine ring | Can improve solubility and cell permeability[12] | These groups are often solvent-exposed and can improve the physicochemical properties of the compound. |

| Substitution with electron-withdrawing groups (e.g., -CF₃, -Cl) | Either pyridine ring | Can modulate the pKa of the pyridine nitrogens and influence binding affinity[13][14]. | Fine-tunes the electronic properties for optimal interaction with the target protein. |

| Acylation of the 3-amino group | N3 of the aminopyridine ring | Can introduce additional hydrogen bond donors/acceptors and vectorially orient the molecule in the binding pocket[15]. | Allows for the exploration of additional binding interactions within the active site. |

Biological Applications and Therapeutic Potential

Derivatives of this compound have shown promise in a variety of therapeutic areas, primarily driven by their ability to inhibit protein kinases.

Oncology

Many kinase inhibitors derived from this scaffold have been investigated as anti-cancer agents[1]. For example, they have been explored as inhibitors of:

-

PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer. Analogs of this compound have been designed to target isoforms of PI3K, such as PI3Kγ[16].

-

CDK (Cyclin-Dependent Kinase): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. N-(pyridin-3-yl)pyrimidin-4-amine analogs have shown potent CDK2 inhibition[3].

-

Other Kinases: This versatile scaffold has also been used to develop inhibitors for a range of other kinases implicated in cancer, such as MPS1[17].

Signaling Pathway Implication:

Caption: Simplified PI3K signaling pathway and the inhibitory action of a this compound derivative.

Neurodegenerative Diseases

Neurodegenerative disorders such as Alzheimer's disease are also characterized by aberrant kinase activity. For instance, Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ) are implicated in tau pathology. The 6-aminopyridine moiety, a key component of our core structure, has been incorporated into dual inhibitors of these kinases, suggesting a potential therapeutic avenue for Alzheimer's disease[2].

Other Therapeutic Areas